Ytterbium(III) trifluoromethanesulfonate

Beschreibung

The exact mass of the compound Ytterbium triflate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

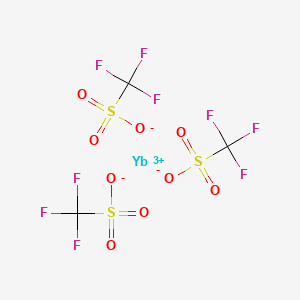

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

trifluoromethanesulfonate;ytterbium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZJKOKFZJYCLG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Yb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9O9S3Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369793 | |

| Record name | Ytterbium(3+) tris(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54761-04-5, 252976-51-5 | |

| Record name | Ytterbium triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054761045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ytterbium(3+) tris(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ytterbium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ytterbium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YTTERBIUM TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N70OSW24G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ytterbium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide to its Chemical Properties and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ytterbium(III) trifluoromethanesulfonate, also known as ytterbium triflate (Yb(OTf)₃), has emerged as a uniquely versatile and powerful Lewis acid catalyst in modern organic synthesis. Its notable stability, water tolerance, and high catalytic activity in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions have established it as an invaluable tool for synthetic chemists. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in key organic transformations, and a summary of its catalytic efficacy. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

In the pursuit of efficient and environmentally benign synthetic methodologies, Lewis acid catalysis has become a central focus. Among the various Lewis acids, lanthanide triflates have garnered significant attention due to their unique reactivity and stability.[1] this compound, a salt of the lanthanide metal ytterbium and trifluoromethanesulfonic acid, is particularly noteworthy. Its strong Lewis acidity, derived from the small ionic radius and high charge density of the Yb³⁺ ion, coupled with the electron-withdrawing nature of the triflate counterion, makes it a highly effective catalyst.[2]

This guide will explore the fundamental chemical properties of Yb(OTf)₃, its preparation, and its broad applicability in organic synthesis, with a focus on providing practical, actionable information for laboratory work.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid. It is commercially available in both anhydrous and hydrated forms. The hydrated form is often used in catalysis as it is more convenient to handle and, in many cases, exhibits comparable or even enhanced reactivity in aqueous or protic media.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃F₉O₉S₃Yb |

| Molecular Weight | 620.25 g/mol (anhydrous) |

| CAS Number | 54761-04-5 (anhydrous), 252976-51-5 (hydrate) |

| Appearance | White to almost white powder or crystals |

| Solubility | Soluble in water and many organic solvents |

| Lewis Acidity | Strong Lewis acid |

| Stability | Stable in the presence of water; hygroscopic |

Experimental Protocols

Synthesis of this compound Hydrate

A reliable method for the laboratory-scale synthesis of this compound hydrate involves the reaction of ytterbium(III) oxide with trifluoromethanesulfonic acid.

dot

References

An In-depth Technical Guide to Ytterbium(III) Trifluoromethanesulfonate (CAS 54761-04-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ytterbium(III) trifluoromethanesulfonate, a versatile and powerful Lewis acid catalyst. With its unique properties, this organometallic compound has garnered significant attention in organic synthesis and is emerging as a valuable tool in the development of novel therapeutic agents. This document details its chemical and physical characteristics, provides experimental protocols for its preparation and key applications, and explores its relevance in medicinal chemistry.

Core Chemical and Physical Properties

This compound, also known as ytterbium(III) triflate or Yb(OTf)₃, is a white to off-white, hygroscopic crystalline solid.[1] Its high thermal stability and solubility in a range of polar organic solvents make it a highly effective and versatile catalyst in numerous chemical transformations.[2][3] The trifluoromethanesulfonate anion, a very stable and poor nucleophile, contributes to the strong Lewis acidity of the ytterbium(III) center.

A key advantage of this compound is its water tolerance, allowing for its use in aqueous media, which aligns with the principles of green chemistry.[4] This property distinguishes it from many traditional Lewis acids that readily decompose in the presence of water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54761-04-5 | [2][5] |

| Molecular Formula | C₃F₉O₉S₃Yb | [5] |

| Molecular Weight | 620.25 g/mol (anhydrous) | [5] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | Decomposes at high temperatures | [6] |

| Solubility | Soluble in polar solvents and water | [2][3] |

| Hygroscopicity | Hygroscopic | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals | Reference(s) |

| FT-IR (cm⁻¹) | 1260 (C-F stretch), 1030 (S-O stretch) |

Synthesis and Handling

Experimental Protocol: Preparation of Anhydrous this compound

This protocol is adapted from established laboratory procedures.[2]

Materials:

-

Ytterbium(III) oxide (Yb₂O₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Deionized water

Procedure:

-

To a 50% (v/v) aqueous solution of trifluoromethanesulfonic acid, add an excess of ytterbium(III) oxide.

-

Heat the mixture to boiling and maintain for 30-60 minutes.

-

Filter the hot solution to remove unreacted ytterbium(III) oxide.

-

Remove the residual water from the filtrate under reduced pressure to yield the hydrated salt.

-

To obtain the anhydrous form, dry the hydrate under high vacuum (e.g., 1 mmHg) at 180-200 °C for 48 hours.

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[7] It is also hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.[2] When handling the solid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Table 3: Safety Information for this compound

| Hazard | Description | Precautionary Measures | Reference(s) |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | Wear protective gloves and clothing. | [7] |

| Eye Damage/Irritation | Causes serious eye damage. | Wear eye protection. | [7] |

| Hygroscopicity | Absorbs moisture from the air. | Store in a dry, inert atmosphere. | [2] |

| Inhalation | May cause respiratory irritation. | Use in a well-ventilated area or fume hood. | [7] |

Note: No quantitative toxicological data such as LD50 values are readily available. Treat with the caution appropriate for a corrosive and potentially toxic heavy metal compound.

Applications in Organic Synthesis

As a potent Lewis acid, this compound catalyzes a wide array of organic reactions, often with high efficiency and selectivity. Its ability to activate carbonyls, imines, and other Lewis basic functional groups is central to its catalytic activity.

Catalytic Activation Mechanism:

Caption: General Mechanism of Lewis Acid Catalysis.

Friedel-Crafts Acylation

This compound is an effective catalyst for Friedel-Crafts acylation reactions, providing an alternative to traditional catalysts like aluminum chloride. It can be used in catalytic amounts and is recoverable and reusable.

Experimental Protocol: Ytterbium(III) Triflate Catalyzed Acylation of Thiophene

This is a representative protocol and may require optimization for different substrates.

Materials:

-

Substituted thiophene

-

Acyl chloride or anhydride

-

This compound

-

Anhydrous solvent (e.g., nitromethane)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the substituted thiophene and this compound (5-10 mol%) in the anhydrous solvent.

-

Add the acylating agent (acyl chloride or anhydride) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Imino-Ene Reactions

The combination of this compound and a co-catalyst like chlorotrimethylsilane (TMSCl) has been shown to be highly effective for imino-ene reactions, a powerful carbon-carbon bond-forming reaction.[8]

Experimental Protocol: Ytterbium(III) Triflate/TMSCl Catalyzed Imino-Ene Reaction

This is a representative protocol and may require optimization for different substrates.

Materials:

-

N-tosyl aldimine

-

α-methylstyrene

-

This compound

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous dichloromethane

Procedure:

-

To a solution of the N-tosyl aldimine and α-methylstyrene in anhydrous dichloromethane, add this compound (catalytic amount).

-

Add a catalytic amount of chlorotrimethylsilane to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Role in Drug Development and Medicinal Chemistry

The catalytic prowess of this compound extends to the synthesis of complex, biologically active molecules, making it a valuable asset in drug discovery and development.

Synthesis of Anticancer Agents

Research has demonstrated the utility of this compound in catalyzing multi-component reactions to produce piperidine derivatives that exhibit significant cytotoxicity against various cancer cell lines. These compounds have been shown to induce apoptosis, highlighting their potential as leads for novel anticancer therapies.

Workflow for the Synthesis of Bioactive Piperidines:

Caption: Yb(OTf)₃ in the Synthesis of Anticancer Agents.

Synthesis of β-Lactams

β-Lactam antibiotics are a cornerstone of antibacterial therapy. This compound has been employed as a catalyst in the stereoselective synthesis of β-lactams through [2+2] cycloaddition reactions between imines and ketenes.[9] This approach allows for the construction of the critical β-lactam ring with control over the stereochemistry, which is crucial for biological activity.

Experimental Protocol: Ytterbium(III) Triflate Catalyzed Synthesis of a β-Lactam

This is a generalized protocol and requires specific adaptation based on the chosen substrates and desired stereochemistry.

Materials:

-

Imine

-

Ketene precursor (e.g., an acid chloride with a non-nucleophilic base)

-

This compound

-

Anhydrous, non-protic solvent (e.g., toluene)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the imine and this compound (catalytic amount) in the anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., 0 °C or lower).

-

Slowly add a solution of the ketene, generated in situ from the precursor, to the reaction mixture.

-

Stir the reaction at the low temperature until completion (monitor by TLC).

-

Quench the reaction, typically with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the β-lactam product by chromatography or crystallization.

Conclusion

This compound is a remarkably versatile and robust Lewis acid catalyst with a broad range of applications in organic synthesis. Its water tolerance, high catalytic activity, and reusability make it an attractive choice for both academic research and industrial processes. Furthermore, its demonstrated utility in the synthesis of complex, biologically active molecules, including potential anticancer agents and β-lactam antibiotics, underscores its growing importance in the field of drug development. As the demand for efficient and sustainable synthetic methodologies continues to grow, the applications of this compound are poised to expand even further.

References

- 1. trifluoromethanesulfonic acid;ytterbium;hydrate | 252976-51-5 | Benchchem [benchchem.com]

- 2. CAS 54761-04-5: this compound [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. Ytterbium triflate | C3F9O9S3Yb | CID 2733225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. Ytterbium(III) Triflate/TMSCl: Efficient Catalyst for Imino Ene Reaction [organic-chemistry.org]

- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Acidity of Ytterbium(III) Triflate: A Technical Guide for Catalysis in Drug Discovery and Development

Abstract

Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a uniquely potent and versatile Lewis acid catalyst in modern organic synthesis. Its remarkable catalytic activity, coupled with its stability in aqueous media and recyclability, has positioned it as an invaluable tool for researchers, particularly within the pharmaceutical and drug development sectors. This technical guide provides an in-depth exploration of the Lewis acidity of Ytterbium(III) triflate, presenting key quantitative data, detailed experimental protocols for seminal reactions, and visual representations of its catalytic mechanisms. This document is intended to serve as a comprehensive resource for scientists and professionals leveraging Lewis acid catalysis to construct complex molecular architectures.

Introduction: The Rise of a Robust Lewis Acid

Lewis acids are fundamental to organic chemistry, facilitating a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Among the pantheon of Lewis acids, lanthanide triflates, and specifically Ytterbium(III) triflate, have garnered significant attention.[2] The triflate anion's strong electron-withdrawing nature enhances the Lewis acidity of the corresponding lanthanide cation.[3] Ytterbium, being one of the smallest lanthanides, possesses a high charge density, rendering Yb(OTf)₃ a particularly strong Lewis acid.[2] This inherent acidity, combined with its tolerance to water and ease of handling, makes it an attractive alternative to traditional Lewis acids like aluminum chloride, which are often moisture-sensitive and require stoichiometric amounts.[4]

Quantitative Analysis of Lewis Acidity

The Lewis acidity of Ytterbium(III) triflate has been quantified relative to other lanthanide triflates using various methods, including the fluorescent Lewis adduct (FLA) method. This technique provides a solution-based measurement of effective Lewis acidity.[5][6][7] The data clearly positions Yb(OTf)₃ as one of the most Lewis acidic lanthanide triflates, surpassed only by Scandium(III) triflate.

| Lanthanide Triflate (Ln(OTf)₃) | Ionic Radius (pm) | Lewis Acid Units (LAU) in THF[5][8] |

| Sc(OTf)₃ | 74.5 | 36.82 |

| Yb(OTf)₃ | 86.8 | 31.68 |

| Lu(OTf)₃ | 86.1 | 32.45 |

| Y(OTf)₃ | 90.0 | 31.68 |

| Gd(OTf)₃ | 93.8 | 27.46 |

| Eu(OTf)₃ | 94.7 | - |

| Sm(OTf)₃ | 95.8 | - |

| Nd(OTf)₃ | 98.3 | - |

| Pr(OTf)₃ | 99 | - |

| Ce(OTf)₃ | 101 | 27.18 |

| La(OTf)₃ | 103.2 | 26.67 |

Note: LAU values are a relative measure of Lewis acidity determined by the FLA method. Higher values indicate stronger Lewis acidity. Some values are not available due to fluorescence quenching.

Applications in Key Organic Transformations

The potent Lewis acidity of Ytterbium(III) triflate enables it to catalyze a wide spectrum of organic reactions, often with high efficiency and selectivity. This section details its application in several cornerstone reactions, providing quantitative data on its performance.

Friedel-Crafts Acylation

Ytterbium(III) triflate is an excellent catalyst for Friedel-Crafts acylation, a fundamental reaction for the synthesis of aryl ketones.[4] It activates the acylating agent, facilitating electrophilic aromatic substitution.

| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Anisole | Acetic Anhydride | 10 | Nitromethane | 6 | 95 | [4] |

| Toluene | Benzoyl Chloride | 5 | Nitrobenzene | 24 | 88 | [4] |

| Thiophene | Acetic Anhydride | 5 | Nitromethane | 3 | 92 | [4] |

| 1-Methylpyrrole | Acetic Anhydride | 10 | [C4pyr][BF4] | 0.5 | 98 | [9] |

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Ytterbium(III) triflate catalyzes this reaction by coordinating to the dienophile, lowering its LUMO energy and accelerating the cycloaddition.[10]

| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Isoprene | Methyl Vinyl Ketone | 5 | Water | 24 | 75 | [10] |

| Cyclopentadiene | Methyl Acrylate | 10 | Dichloromethane | 1 | 90 | [10] |

| Anthracene | Maleic Anhydride | 5 | Acetonitrile | 12 | 85 | [10] |

Michael Addition

Ytterbium(III) triflate effectively catalyzes the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds, a key C-C bond-forming reaction.[11]

| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Indole | Benzylidene malonate | 10 | Acetonitrile | 24 | 92 | [12] |

| Thiophenol | Cyclohexenone | 5 | Water | 4 | 98 | [13] |

| Nitromethane | Chalcone | 10 | Water | 12 | 95 | [11] |

Imino-Ene Reaction

The imino-ene reaction provides a route to homoallylic amines. Ytterbium(III) triflate, often in combination with an additive like TMSCl, is a highly efficient catalyst for this transformation.[14]

| Imine | Alkene | Catalyst System | Catalyst Loading (mol%) | Time | Yield (%) | Reference |

| N-Tosylbenzaldimine | α-Methylstyrene | Yb(OTf)₃ | 25 | 48 h | 58 | [14] |

| N-Tosylbenzaldimine | α-Methylstyrene | Yb(OTf)₃/TMSCl | 5 | 15 min | 90 | [14] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key reactions catalyzed by Ytterbium(III) triflate.

General Procedure for Ytterbium(III) Triflate-Catalyzed Friedel-Crafts Acylation

-

Materials: Anisole (1 mmol, 0.108 g), acetic anhydride (1.2 mmol, 0.122 g), Ytterbium(III) triflate (0.1 mmol, 0.062 g), nitromethane (5 mL).

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ytterbium(III) triflate and nitromethane.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution of the catalyst.

-

Add anisole to the reaction mixture.

-

Slowly add acetic anhydride to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxyacetophenone.[4][15]

-

General Procedure for Ytterbium(III) Triflate-Catalyzed Diels-Alder Reaction in Water

-

Materials: Isoprene (2 mmol, 0.136 g), methyl vinyl ketone (1 mmol, 0.070 g), Ytterbium(III) triflate (0.05 mmol, 0.031 g), deionized water (1 mL).

-

Procedure:

-

In a screw-capped vial, dissolve Ytterbium(III) triflate in deionized water.

-

Add the dienophile (methyl vinyl ketone) to the solution.

-

Add the diene (isoprene) to the reaction mixture.

-

Seal the vial and stir the reaction vigorously at room temperature for the specified time.

-

Monitor the reaction by TLC.

-

Upon completion, extract the reaction mixture with diethyl ether (3 x 10 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash chromatography to yield the desired cycloadduct.[10]

-

General Procedure for Ytterbium(III) Triflate-Catalyzed Imino-Ene Reaction

-

Materials: N-Tosylbenzaldimine (1 mmol, 0.261 g), α-methylstyrene (2 mmol, 0.236 g), Ytterbium(III) triflate (0.05 mmol, 0.031 g), chlorotrimethylsilane (TMSCl, 0.05 mmol, 0.0054 g), dichloromethane (4 mL), THF (1 mL).

-

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add Ytterbium(III) triflate.

-

Add the solvent mixture (CH₂Cl₂:THF, 4:1).

-

Add N-tosylbenzaldimine and α-methylstyrene to the reaction mixture.

-

Add TMSCl via syringe.

-

Stir the reaction at room temperature and monitor by TLC.

-

After the reaction is complete, quench with saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the product with dichloromethane (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the homoallylic amine.[14]

-

Mechanistic Insights and Visualizations

The catalytic cycle of Ytterbium(III) triflate typically involves the coordination of the Lewis acidic Yb³⁺ ion to a basic site on one of the reactants, usually a carbonyl oxygen or an imine nitrogen. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.

Catalytic Cycle of Friedel-Crafts Acylation

In the Friedel-Crafts acylation, Yb(OTf)₃ activates the acylating agent, facilitating the generation of a highly electrophilic acylium ion or a polarized complex, which is then attacked by the electron-rich aromatic ring.

Caption: Catalytic cycle of Yb(OTf)₃ in Friedel-Crafts acylation.

General Experimental Workflow

The following diagram illustrates a typical workflow for a reaction catalyzed by Ytterbium(III) triflate, highlighting its reusability.

Caption: General workflow for Yb(OTf)₃ catalyzed reactions.

Conclusion

Ytterbium(III) triflate stands out as a powerful and practical Lewis acid catalyst for a multitude of organic transformations. Its high Lewis acidity, water tolerance, and reusability make it an economically and environmentally attractive choice for both academic research and industrial applications, particularly in the synthesis of complex pharmaceutical intermediates. This guide has provided a quantitative and practical overview of its capabilities, offering researchers the foundational knowledge to effectively implement this remarkable catalyst in their synthetic endeavors.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. air.unimi.it [air.unimi.it]

- 13. researchgate.net [researchgate.net]

- 14. Ytterbium(III) Triflate/TMSCl: Efficient Catalyst for Imino Ene Reaction [organic-chemistry.org]

- 15. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Ytterbium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Ytterbium(III) trifluoromethanesulfonate, also known as ytterbium triflate (Yb(OTf)₃). A powerful and versatile Lewis acid, Yb(OTf)₃ is widely employed as a catalyst in a multitude of organic transformations.[1] Its efficacy is deeply rooted in the coordination environment of the ytterbium(III) ion. This document delves into the structural characteristics of Yb(OTf)₃ in both the solid state and in solution, provides detailed experimental protocols for its synthesis and structural characterization, and presents quantitative data in a structured format.

Physicochemical Properties

This compound is typically a white to off-white, hygroscopic crystalline solid or powder.[2][3][4] It is commercially available in both anhydrous and hydrated forms. The hydrated form, Yb(OTf)₃·xH₂O, is notable for its stability in water, making it a convenient catalyst for reactions in aqueous media.[1]

| Property | Value |

| Chemical Formula | C₃F₉O₉S₃Yb |

| Molecular Weight | 620.25 g/mol (anhydrous) |

| Appearance | White to off-white crystalline powder[4] |

| Solubility | Soluble in water and most organic solvents[2] |

| Key Characteristic | Water-tolerant Lewis acid[1] |

Synthesis of this compound Hydrate

The hydrated form of this compound can be readily synthesized in the laboratory. The following protocol is a standard method for its preparation.

Experimental Protocol: Synthesis

Materials:

-

Ytterbium(III) oxide (Yb₂O₃)

-

Trifluoromethanesulfonic acid (TfOH), aqueous solution (e.g., 50% v/v)

-

Deionized water

-

Toluene

Procedure:

-

An excess of ytterbium(III) oxide is added to an aqueous solution of trifluoromethanesulfonic acid.

-

The mixture is heated to boiling and stirred for 30-60 minutes.

-

The hot solution is filtered to remove any unreacted ytterbium(III) oxide.

-

The filtrate is concentrated under reduced pressure to remove the bulk of the water.

-

Residual water can be removed by azeotropic distillation with toluene under vacuum.

-

The resulting hydrated salt is then dried under vacuum at an elevated temperature (e.g., 180-200 °C) for an extended period (e.g., 48 hours) to yield the anhydrous form, if desired.[1] For the hydrated form, extensive heating is avoided.

Molecular Structure in the Solid State

The hydrated salts of lanthanide triflates, --INVALID-LINK--₃ (where Ln = La, Gd, Lu), have been crystallographically characterized.[1] These compounds are isostructural, and it is expected that ytterbium(III) triflate nonahydrate, --INVALID-LINK--₃, adopts the same crystal structure.

In this structure, the ytterbium(III) ion is not directly coordinated to the triflate anions. Instead, the Yb³⁺ ion is coordinated to nine water molecules, forming a complex cation, [Yb(H₂O)₉]³⁺. The trifluoromethanesulfonate anions (OTf⁻) act as counterions, balancing the charge.

The coordination geometry of the [Yb(H₂O)₉]³⁺ cation is a tricapped trigonal prism. This geometry involves six water molecules at the vertices of a trigonal prism and three additional water molecules "capping" the three rectangular faces of the prism.

| Parameter | --INVALID-LINK--₃ | --INVALID-LINK--₃ | --INVALID-LINK--₃ |

| Crystal System | Hexagonal | Hexagonal | Hexagonal |

| Space Group | P6₃/m | P6₃/m | P6₃/m |

| Coordination No. | 9 | 9 | 9 |

| Geometry | Tricapped Trigonal Prism | Tricapped Trigonal Prism | Tricapped Trigonal Prism |

Data for isostructural lanthanide triflate nonahydrates.[1]

Molecular Structure in Solution

In solution, the coordination environment of the ytterbium(III) ion can change depending on the solvent. A combined spectroscopic and theoretical study has shed light on the structure of Yb³⁺ solvates.[6]

In coordinating solvents such as water, methanol, and N,N-dimethylformamide (DMF), the ytterbium(III) ion is typically eight-coordinate. The study suggests a square antiprismatic coordination geometry for these solvates. In this arrangement, the eight solvent molecules are positioned at the vertices of a square antiprism around the central Yb³⁺ ion.[6]

| Solvent | Coordination Number | Geometry |

| Water (D₂O) | 8 | Square Antiprism |

| Methanol (MeOH-d₄) | 8 | Square Antiprism |

| N,N-Dimethylformamide (DMF) | 8 | Square Antiprism |

Data from spectroscopic and theoretical studies of Yb(III) solvates.[6]

Experimental Protocol for Structural Determination

The definitive method for determining the molecular structure of a crystalline compound is single-crystal X-ray diffraction (SC-XRD). The following is a generalized protocol for this technique.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots is collected on a detector. A complete dataset consists of measuring the intensities and positions of thousands of reflections at various crystal orientations.

-

Structure Solution: The collected diffraction data is processed. The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of all atoms are refined against the experimental data to achieve the best possible fit, resulting in a detailed three-dimensional model of the molecule, including precise bond lengths and angles.

Conclusion

The molecular structure of this compound is central to its function as a highly effective Lewis acid catalyst. In its common hydrated solid form, the ytterbium(III) ion is coordinated by nine water molecules in a tricapped trigonal prismatic geometry, with triflate anions acting as charge-balancing counterions. In various coordinating solvents, the coordination number is typically reduced to eight, adopting a square antiprismatic geometry. This structural flexibility, particularly the labile nature of the coordinated solvent molecules, allows substrates to access the Lewis acidic metal center, facilitating a wide array of important organic reactions. A thorough understanding of this coordination chemistry is paramount for the rational design of new synthetic methodologies and the development of novel therapeutics.

References

- 1. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 54761-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. trifluoromethanesulfonic acid;ytterbium;hydrate | 252976-51-5 | Benchchem [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

Synthesis of Ytterbium(III) Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ytterbium(III) trifluoromethanesulfonate, often abbreviated as Yb(OTf)₃, has emerged as a highly versatile and water-tolerant Lewis acid catalyst in organic synthesis.[1][2][3] Its utility in promoting a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable tool for the synthesis of complex molecules, including pharmaceuticals.[4][5][6] This technical guide provides an in-depth overview of the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow and its catalytic application.

Quantitative Data Summary

The synthesis of this compound is most commonly achieved through the reaction of Ytterbium(III) oxide (Yb₂O₃) with trifluoromethanesulfonic acid (HOTf).[1][2] The following table summarizes the key quantitative parameters reported in the literature for this process.

| Parameter | Value | Notes |

| Reactants | Ytterbium(III) oxide (Yb₂O₃), Trifluoromethanesulfonic acid (HOTf) | Yb₂O₃ is typically used in excess to ensure complete consumption of the acid.[1] |

| Solvent | Water (H₂O) | The reaction is typically carried out in an aqueous solution of triflic acid.[1][2] |

| Acid Concentration | 50% (v/v) aqueous solution | A common concentration used for the reaction medium.[1] |

| Stoichiometry | 3-4 equivalents of HOTf per Yb₂O₃ | A stoichiometric excess of triflic acid can be employed to ensure complete reaction of the oxide.[7] |

| Reaction Temperature | Boiling (100 °C) or 40-60 °C | Heating accelerates the dissolution of the solid oxide.[1][7] |

| Reaction Time | 0.5 - 1 hour | The reaction is generally rapid at elevated temperatures.[1] |

| Purification | Filtration, Crystallization | Filtration removes unreacted Yb₂O₃. Crystallization from aqueous or ethanol solutions can yield the hydrated product with >95% purity.[1][7] |

| Drying Conditions | 180 - 200 °C under vacuum (1 mmHg) | Essential for obtaining the anhydrous form of Yb(OTf)₃.[1][2] |

| Drying Time | 48 hours | Prolonged drying is necessary to remove coordinated water molecules.[1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of both hydrated and anhydrous this compound.

Synthesis of Hydrated this compound

The general synthesis involves the reaction of a lanthanide oxide with aqueous triflic acid.[2]

Materials:

-

Ytterbium(III) oxide (Yb₂O₃, 99.9%)

-

Trifluoromethanesulfonic acid (HOTf, 50% v/v aqueous solution)

-

Deionized water

Procedure:

-

To a 50% (v/v) aqueous solution of trifluoromethanesulfonic acid, add an excess of Ytterbium(III) oxide.

-

Heat the mixture to boiling with stirring for 0.5 to 1 hour. The solid oxide will gradually dissolve.[1]

-

After the reaction period, allow the mixture to cool to room temperature.

-

Filter the solution to remove any unreacted Ytterbium(III) oxide.[1]

-

The resulting clear filtrate is a solution of hydrated this compound, --INVALID-LINK--₃.[2]

-

Residual water can be removed under reduced pressure to yield the hydrated solid.[1]

Synthesis of Anhydrous this compound

The anhydrous form is obtained by dehydrating the hydrated salt.[2]

Procedure:

-

Place the hydrated this compound in a suitable flask.

-

Heat the solid under vacuum (e.g., 1 mmHg) at a temperature between 180 °C and 200 °C for 48 hours.[1][2]

-

The resulting white to off-white powder is anhydrous this compound and should be stored in a desiccator to prevent rehydration.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of anhydrous this compound.

Caption: Workflow for the synthesis of anhydrous this compound.

Catalytic Role in Organic Synthesis

This compound is a robust Lewis acid catalyst. The diagram below illustrates its general role in activating a carbonyl group for nucleophilic attack, a common step in many organic reactions such as Friedel-Crafts acylations.[5]

Caption: Generalized catalytic cycle of Ytterbium(III) triflate in a carbonyl activation reaction.

References

- 1. This compound HYDRATE | 54761-04-5 [chemicalbook.com]

- 2. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ricerca.unich.it [ricerca.unich.it]

- 5. Lanthanide_triflates [chemeurope.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Buy trifluoromethanesulfonic acid;ytterbium [smolecule.com]

Navigating Aqueous Environments: A Technical Guide to the Water Tolerance of Ytterbium(III) Triflate Catalyst

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development and fine chemical synthesis, the quest for robust and water-tolerant catalysts is paramount. Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a formidable Lewis acid catalyst, celebrated for its remarkable stability and activity in aqueous media. This technical guide offers an in-depth exploration of the water tolerance of Yb(OTf)₃, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application, performance, and the methodologies to harness its full potential in water-containing reaction systems.

Introduction: The Rise of a Water-Tolerant Lewis Acid

Traditional Lewis acids are notoriously sensitive to water, which leads to their hydrolysis and deactivation. This limitation necessitates the use of strictly anhydrous and often volatile organic solvents, posing environmental and safety concerns. Ytterbium(III) triflate, a member of the lanthanide triflate family, elegantly circumvents this issue. Its unique electronic configuration and the nature of the triflate counter-ion bestow upon it a high degree of water tolerance, enabling a broad spectrum of organic transformations to be conducted in aqueous solutions or in the presence of significant amounts of water.[1] This attribute not only aligns with the principles of green chemistry but also opens new avenues for reaction design and process optimization.

Understanding the Mechanism of Water Tolerance

The water tolerance of Ytterbium(III) triflate is intrinsically linked to the coordination chemistry of the Yb³⁺ ion in aqueous solutions. Spectroscopic studies have shed light on the interaction between the ytterbium cation and water molecules. In aqueous environments, water molecules coordinate to the Yb³⁺ center, forming hydrated species.[2] The triflate anion, being a poor ligand, is less likely to be displaced by water, thus preserving the Lewis acidic character of the metal center.

While the precise mechanism is a subject of ongoing research, it is understood that the hydrolysis of lanthanide ions is a critical factor.[3][4][5] The relatively slow exchange rate of water ligands in the coordination sphere of heavier lanthanides like ytterbium contributes to its stability and sustained catalytic activity in water.[6]

Quantitative Analysis of Water's Effect on Catalysis

While Yb(OTf)₃ is lauded for its water tolerance, the presence of water is not always benign and can influence reaction outcomes. The extent of this influence is often reaction-dependent. Due to a lack of systematic studies directly correlating water concentration with catalytic performance across a range of reactions, the available data is largely qualitative. However, insights can be gleaned from specific examples.

Table 1: Performance of Yb(OTf)₃ in Selected Reactions in the Presence of Water

| Reaction Type | Substrates | Solvent System | Catalyst Loading (mol%) | Yield (%) | Observations | Reference |

| Diels-Alder | Cyclopentadiene + Methyl Vinyl Ketone | Water | 10 | Not Specified | Rare earth triflates influenced reaction rates in the initial phase. | [1] |

| Michael Addition | Indole + α,β-Unsaturated Ketone | Water | 10 | >95 | Full conversion within 24 hours. | [1] |

| Aldol Reaction | Silyl Enol Ethers + Aldehydes | Aqueous Media | Not Specified | High | Catalyst activates aldehydes in aqueous formaldehyde solution. | [7] |

| Pictet-Spengler | Tryptamine + Aldehyde | Not Specified | Catalytic | High | A dehydrating agent was used in conjunction with the catalyst. | [8] |

It is important to note that while Yb(OTf)₃ can function in purely aqueous systems, in many instances, reactions are performed in mixed solvent systems (e.g., water-organic co-solvent) to ensure substrate solubility. The optimal water content is a parameter that often requires empirical determination for each specific transformation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the evaluation and application of Yb(OTf)₃ in aqueous environments.

Protocol for Evaluating the Effect of Water on a Yb(OTf)₃-Catalyzed Reaction

This protocol provides a framework for systematically assessing the impact of water on a given organic transformation catalyzed by Yb(OTf)₃. The Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone is used as a model system.

Materials:

-

Ytterbium(III) triflate (anhydrous or hydrated, note the form used)

-

Cyclopentadiene (freshly cracked)

-

Methyl vinyl ketone

-

Anhydrous organic solvent (e.g., Tetrahydrofuran - THF)

-

Deionized water

-

Standard laboratory glassware and stirring equipment

-

Analytical instruments (TLC plates, GC-MS, NMR spectrometer)

Procedure:

-

Preparation of Reaction Mixtures: In a series of reaction vessels, prepare different solvent mixtures with varying water content (e.g., 0%, 10%, 25%, 50%, 75%, and 100% v/v water in THF).

-

Catalyst and Substrate Addition: To each vessel, add Yb(OTf)₃ (e.g., 10 mol%). Subsequently, add methyl vinyl ketone (1.0 equiv) followed by freshly cracked cyclopentadiene (1.2 equiv).

-

Reaction Execution: Seal the vessels and stir the mixtures vigorously at a constant temperature (e.g., 25 °C).

-

Reaction Monitoring: Monitor the progress of the reaction at regular intervals using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is deemed complete (or after a fixed time period), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by column chromatography if necessary. Determine the yield of the product and analyze the endo/exo diastereoselectivity using ¹H NMR spectroscopy.

-

Data Correlation: Plot the reaction yield and diastereoselectivity as a function of the water concentration in the initial reaction mixture.

Protocol for the Recovery and Reuse of Yb(OTf)₃ from an Aqueous Reaction Mixture

One of the significant advantages of Yb(OTf)₃ is its potential for recovery and reuse. The following protocol outlines a general procedure for its retrieval from an aqueous reaction medium.

Materials:

-

Aqueous reaction mixture containing Yb(OTf)₃ and organic products

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Product Extraction: Following the completion of the reaction, extract the organic products from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). The Yb(OTf)₃ will preferentially remain in the aqueous phase.

-

Isolation of the Catalyst: Separate the aqueous layer containing the catalyst.

-

Water Removal: Remove the water from the aqueous layer under reduced pressure to obtain the solid Yb(OTf)₃ hydrate.

-

Drying (Optional): For reactions requiring the anhydrous form, the recovered catalyst can be dried further by heating under high vacuum.

-

Reuse: The recovered catalyst can be directly reused in subsequent reactions. Its activity should be compared with that of the fresh catalyst to assess any potential deactivation.

Conclusion and Future Outlook

Ytterbium(III) triflate stands out as a highly effective and water-tolerant Lewis acid catalyst, offering a greener and more versatile alternative for a wide array of organic syntheses. Its ability to maintain catalytic activity in the presence of water simplifies reaction procedures and expands the scope of accessible chemical transformations. While the existing body of research provides a strong foundation for its application, there remains a need for more systematic quantitative studies to fully delineate the impact of water on its catalytic performance across different reaction classes. The development of standardized protocols for evaluating water tolerance and catalyst recyclability will further solidify the position of Yb(OTf)₃ as a cornerstone of sustainable chemical synthesis. For professionals in drug development and scientific research, a thorough understanding of the principles and methodologies outlined in this guide will be instrumental in leveraging the unique advantages of this remarkable catalyst.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Crystallographic Snapshots of Pre- and Post-Lanthanide Halide HydrolysisReaction Products Captured by the 4‑Amino-1,2,4-triazole Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Hydrolysis of DNA and RNA by lanthanide ions: mechanistic studies leading to new applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic Pictet-Spengler reactions using Yb(OTf)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Catalytic Core: A Technical Guide to Ytterbium(III) Triflate's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Ytterbium(III) triflate, Yb(OTf)₃, has emerged as a uniquely versatile and robust Lewis acid catalyst in modern organic synthesis. Its remarkable catalytic activity, coupled with its notable water tolerance and reusability, has established it as a powerful tool for forging complex molecular architectures. This technical guide provides an in-depth exploration of the core catalytic mechanisms of Ytterbium(III) triflate, supported by quantitative data, detailed experimental protocols, and visual representations of its catalytic cycles.

The Heart of the Catalyst: Lewis Acidity and Coordination Chemistry

The catalytic prowess of Ytterbium(III) triflate stems from the strong Lewis acidity of the Yb³⁺ ion. Lanthanides, in general, are hard Lewis acids with a high affinity for hard Lewis bases, particularly oxygen-containing functional groups like carbonyls and ethers.[1] The triflate (OTf⁻) counterion is an excellent leaving group and is non-coordinating, which further enhances the Lewis acidity of the ytterbium center, leaving it readily available to interact with substrate molecules.

In aqueous solutions, the Yb³⁺ ion is hydrated, and studies suggest it predominantly exists as an eight-coordinate aqua ion, [Yb(H₂O)₈]³⁺, with a square antiprismatic geometry. This coordination sphere is dynamic, and water molecules can be readily displaced by substrate molecules, initiating the catalytic cycle. The ability of Ytterbium(III) triflate to remain catalytically active in the presence of water is a significant advantage over many traditional Lewis acids, which are often deactivated or decomposed by water.[2][3]

The Lewis acidity of lanthanide triflates generally increases across the series as the ionic radius decreases. Ytterbium, being one of the smaller lanthanides, possesses a high charge density, making Yb(OTf)₃ one of the most Lewis acidic and catalytically active members of the series for many reactions.[4]

General Catalytic Mechanism: Activation of Electrophiles

The primary role of Ytterbium(III) triflate in most of its catalytic applications is the activation of an electrophilic substrate. This is typically achieved through the coordination of the Yb³⁺ ion to a heteroatom (usually oxygen or nitrogen) on the substrate. This coordination withdraws electron density from the substrate, making it more electrophilic and susceptible to nucleophilic attack.

The general workflow of Yb(OTf)₃ catalysis can be visualized as follows:

Caption: General workflow of Ytterbium(III) triflate catalysis.

Key Organic Transformations and Their Mechanisms

Ytterbium(III) triflate catalyzes a wide array of important organic reactions. Below, we delve into the mechanisms of some of the most significant transformations.

Friedel-Crafts Acylation

In Friedel-Crafts acylation, Yb(OTf)₃ activates the acylating agent (e.g., an acid anhydride or acyl chloride) by coordinating to a carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the attack by an aromatic ring. The catalyst can be used in catalytic amounts and is readily recovered and reused.[5][6]

Caption: Catalytic cycle of Yb(OTf)₃-catalyzed Friedel-Crafts acylation.

Quantitative Data for Friedel-Crafts Acylation of Substituted Thiophenes [5]

| Entry | Thiophene Derivative | Acylating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | 2-Acetylthiophene | Acetic Anhydride | 10 | Nitromethane | 2 | 85 |

| 2 | 2-Chlorothiophene | Acetic Anhydride | 10 | Nitromethane | 4 | 78 |

| 3 | Thiophene | Propionic Anhydride | 10 | Nitromethane | 2 | 88 |

| 4 | 2-Bromothiophene | Propionic Anhydride | 10 | Nitromethane | 5 | 75 |

Diels-Alder Reaction

Ytterbium(III) triflate is an effective catalyst for the Diels-Alder reaction, a powerful C-C bond-forming cycloaddition. The catalyst coordinates to the dienophile, particularly those containing a carbonyl group, lowering its LUMO energy and accelerating the reaction. This often leads to enhanced yields and stereoselectivity.[7][8]

Caption: Catalytic cycle of Yb(OTf)₃-catalyzed Diels-Alder reaction.

Quantitative Data for Diels-Alder Reaction [2]

| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Cyclopentadiene | Methyl vinyl ketone | 10 | Water | 12 | 91 |

| 2 | Isoprene | Methyl vinyl ketone | 10 | Water | 24 | 85 |

| 3 | Cyclopentadiene | Acrolein | 10 | Water | 12 | 93 |

| 4 | Isoprene | Acrolein | 10 | Water | 24 | 88 |

Mukaiyama-Aldol Reaction

The Mukaiyama-aldol reaction, the addition of a silyl enol ether to an aldehyde or ketone, is efficiently catalyzed by Yb(OTf)₃. The catalyst activates the aldehyde by coordinating to the carbonyl oxygen. This activation facilitates the nucleophilic attack from the silyl enol ether. The reaction often proceeds smoothly in aqueous media.[9]

Caption: Catalytic cycle of Yb(OTf)₃-catalyzed Mukaiyama-aldol reaction.

Quantitative Data for Mukaiyama-Aldol Reaction in Aqueous Media [9]

| Entry | Aldehyde | Silyl Enol Ether | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 10 | THF/H₂O (9:1) | 6 | 91 |

| 2 | Acetaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 10 | THF/H₂O (9:1) | 12 | 85 |

| 3 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 10 | THF/H₂O (9:1) | 4 | 95 |

| 4 | Acrolein | 1-(Trimethylsiloxy)cyclohexene | 10 | THF/H₂O (9:1) | 10 | 89 |

Experimental Protocols

General Procedure for Yb(OTf)₃-Catalyzed Friedel-Crafts Acylation of Thiophenes[5]

To a solution of the thiophene derivative (1.0 mmol) and the acylating agent (1.2 mmol) in nitromethane (5 mL) is added Ytterbium(III) triflate (0.1 mmol, 10 mol%). The mixture is stirred at room temperature for the time indicated in the data table. Upon completion of the reaction (monitored by TLC), the reaction mixture is quenched with water (10 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired acylated thiophene.

General Procedure for Yb(OTf)₃-Catalyzed Diels-Alder Reaction in Water[2]

To a suspension of Ytterbium(III) triflate (0.1 mmol, 10 mol%) in water (5 mL) is added the dienophile (1.0 mmol). The mixture is stirred for a few minutes, and then the diene (1.2 mmol) is added. The resulting mixture is stirred vigorously at room temperature for the time specified. After the reaction is complete, the mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous MgSO₄ and concentrated in vacuo. The residue is purified by silica gel chromatography to give the cycloadduct.

General Procedure for Yb(OTf)₃-Catalyzed Mukaiyama-Aldol Reaction in Aqueous Media[9]

A mixture of Ytterbium(III) triflate (0.1 mmol, 10 mol%) and an aldehyde (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (9:1, 4 mL) is stirred at room temperature for 10 minutes. A silyl enol ether (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for the indicated time. After the reaction is complete, saturated aqueous NaHCO₃ is added, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is purified by preparative thin-layer chromatography on silica gel.

Conclusion

Ytterbium(III) triflate stands out as a highly efficient, water-tolerant, and reusable Lewis acid catalyst. Its catalytic activity is rooted in the strong Lewis acidity of the Yb³⁺ ion, which effectively activates a wide range of electrophilic substrates through coordination. This guide has provided an in-depth look at the core mechanisms of Yb(OTf)₃ catalysis in several key organic transformations, supported by quantitative data and detailed experimental protocols. The visual representation of the catalytic cycles offers a clear understanding of the reaction pathways. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these mechanisms is crucial for the rational design of synthetic routes and the optimization of reaction conditions, ultimately enabling the efficient construction of complex molecules.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. sketchviz.com [sketchviz.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Yb(OTf)3 catalysed regioselective synthesis of unusual di- and tri- substituted 3,4-dihydrothiochromeno[3,2-e][1,3]thiazin-5(2H)-one derivatives through a pseudo four-component hetero-Diels–Alder reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. graphviz.org [graphviz.org]

The Hygroscopic Nature of Ytterbium(III) Triflate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ytterbium(III) triflate, with the chemical formula Yb(OTf)₃, is a powerful and versatile Lewis acid catalyst employed in a wide array of organic syntheses. Its high catalytic activity, selectivity, and notably, its water tolerance, set it apart from many traditional Lewis acids.[1][2][3] This technical guide delves into a critical, yet often overlooked, aspect of this catalyst: its hygroscopic nature. Understanding the interaction of Ytterbium(III) triflate with atmospheric moisture is paramount for its effective handling, storage, and application, as the presence of coordinated water can significantly influence its catalytic properties. This document provides a comprehensive overview of the hygroscopic characteristics of Ytterbium(III) triflate, methods for its characterization, and the implications for its use in research and development.

Physicochemical Properties and Hygroscopicity

Ytterbium(III) triflate is a white, crystalline solid that readily absorbs moisture from the atmosphere.[1][4] This hygroscopic nature leads to the formation of hydrates, denoted as Yb(OTf)₃·xH₂O, where 'x' represents a variable number of water molecules.[4][5] The coordination of water molecules to the ytterbium cation can impact its Lewis acidity and, consequently, its catalytic efficacy in chemical reactions.[3][6] While often described as a "water-tolerant" catalyst, this term refers to its ability to function effectively in aqueous media or in the presence of substoichiometric amounts of water, not that its properties are entirely unaffected by water.[2][3]

Data Presentation

| Property | Description | References |

| Hygroscopicity | Explicitly stated as a hygroscopic solid. | [1][4] |

| Hydrated Form | Exists as hydrates with the general formula Yb(OTf)₃·xH₂O. | [4][5] |

| Appearance | White crystalline powder. | [1][4] |

| Storage | Recommended to be stored under an inert atmosphere to prevent moisture absorption. | [7] |

| Water Tolerance | Known to be a water-tolerant Lewis acid, capable of catalyzing reactions in aqueous media. | [2][3] |

| Drying Procedure | Can be dried by heating under vacuum (e.g., 1 mmHg at 180-200 °C for 48 hours) to remove coordinated water. | [8] |

Experimental Protocols for Characterization

To quantitatively assess the hygroscopic nature of Ytterbium(III) triflate and determine the water content of hydrated samples, several analytical techniques can be employed. The following sections detail the generalized experimental protocols for these methods.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique used to measure the amount and rate of solvent (in this case, water) absorption by a sample at different relative humidity (RH) levels. This allows for the generation of a moisture sorption isotherm, which is a key indicator of a material's hygroscopicity.[9][10]

Methodology:

-

Sample Preparation: A small amount of anhydrous Ytterbium(III) triflate (typically 5-20 mg) is placed in the DVS instrument's microbalance pan. The anhydrous form can be prepared by heating the hydrated salt under vacuum.[8]

-

Drying: The sample is initially dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This ensures a consistent starting point.

-

Sorption Analysis: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument maintains the set RH and continuously monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a defined threshold).

-

Desorption Analysis: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption behavior.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the moisture sorption and desorption isotherms. The shape of the isotherm provides information on the mechanism of water uptake.[9]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature. For hydrated Ytterbium(III) triflate, TGA can be used to determine the number of coordinated water molecules by observing the mass loss during heating.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of hydrated Ytterbium(III) triflate (typically 5-15 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

Analysis Conditions: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 300 °C).

-

Data Acquisition: The TGA instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve will show distinct mass loss steps corresponding to the dehydration of the salt. The temperature at which these losses occur provides information about the stability of the hydrate, and the percentage of mass lost can be used to calculate the number of water molecules per formula unit of Yb(OTf)₃.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[11] It is particularly useful for quantifying the amount of water in hydrated Ytterbium(III) triflate.

Methodology:

-

Instrument Preparation: A Karl Fischer titrator (volumetric or coulometric) is prepared with the appropriate KF reagent and solvent (e.g., anhydrous methanol). The system is pre-titrated to a dry endpoint to eliminate any residual moisture.

-

Sample Introduction: A precisely weighed sample of hydrated Ytterbium(III) triflate is quickly introduced into the titration vessel. Due to the hygroscopic nature of the sample, this should be done in a controlled environment (e.g., a glove box or under a stream of dry gas) to prevent absorption of atmospheric moisture.

-

Titration: The KF reagent is added to the sample until all the water has reacted. The endpoint is detected potentiometrically.

-

Calculation: The volume of KF reagent consumed is used to calculate the mass of water in the sample, which is then expressed as a weight percentage. This value can be used to determine the degree of hydration.

Impact of Hydration on Catalytic Activity

The presence of water molecules coordinated to the Ytterbium(III) cation can modulate its Lewis acidity. While Ytterbium(III) triflate is known for its water tolerance, the degree of hydration can influence reaction rates and, in some cases, stereoselectivity.[3][6] The coordinated water can either participate in the catalytic cycle or compete with the substrate for coordination to the metal center. Therefore, for reactions that are sensitive to the precise Lewis acidity of the catalyst, the hydration state of the Ytterbium(III) triflate should be carefully controlled and characterized.

Visualizations

Experimental Workflow for Hygroscopicity Characterization

Caption: Workflow for hygroscopicity characterization.

Logical Relationship of Ytterbium(III) Triflate Hydration and Catalysis

Caption: Hydration state and its impact on catalysis.

Conclusion

The hygroscopic nature of Ytterbium(III) triflate is a critical factor that researchers, scientists, and drug development professionals must consider for its effective utilization. While its water tolerance is a significant advantage, the degree of hydration can influence its catalytic performance. Proper handling, storage under inert conditions, and characterization of its water content using techniques such as Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration are essential for reproducible and optimized results in organic synthesis. A thorough understanding and control of the hydration state of Ytterbium(III) triflate will enable the full exploitation of its catalytic potential in the development of novel chemical entities and pharmaceutical intermediates.

References

- 1. chembk.com [chembk.com]

- 2. Lanthanide_triflates [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. strem.com [strem.com]

- 6. The Role of Water in Lanthanide-Catalyzed Carbon–Carbon Bond Formation [ouci.dntb.gov.ua]

- 7. fishersci.com [fishersci.com]

- 8. YTTERBIUM(III) TRIFLUOROMETHANESULFONATE HYDRATE | 54761-04-5 [chemicalbook.com]

- 9. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Safe Handling of Ytterbium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for Ytterbium(III) trifluoromethanesulfonate, a versatile Lewis acid catalyst pivotal in modern organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound, often abbreviated as Yb(OTf)₃, is a white, crystalline powder.[1] It is a powerful Lewis acid, a characteristic that underpins its catalytic activity in a wide array of organic reactions, including glycosylations, acylations, and aldol-type reactions.[2][3][4] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[5][6] While some sources describe it as soluble in water, others state it is insoluble.[1][5][7] It is stable at room temperature but can decompose at high temperatures.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃F₉O₉S₃Yb |

| Molecular Weight | 620.25 g/mol [8] |

| Appearance | White crystalline powder[1] |

| Odor | Odorless[9] |

| Solubility | Insoluble in water[1][7][9] |

| Stability | Hygroscopic; stable under recommended storage conditions[5] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.[5]

Hazard Statements:

-

Some safety data sheets classify it as causing severe skin burns and eye damage (H314).

Toxicological Data: Specific quantitative toxicity data, such as LD50 values, are not readily available, and the toxicological properties of this compound have not been fully investigated.[11] Therefore, it should be handled with a high degree of caution, assuming it to be toxic.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 2 | Causes severe skin burns and eye damage / Causes skin irritation[5][12][13] |

| Serious Eye Damage/Eye Irritation | 1 / 2A | Causes serious eye damage / Causes serious eye irritation[5][10][12] |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation[10][12][13] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[14]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing are mandatory to prevent skin contact.[14] Always inspect gloves before use and wash hands thoroughly after handling.[14]

-

Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[6][12] If exposure limits are exceeded or irritation is experienced, a full-face respirator with a particulate filter is necessary.[12][14]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control exposure to dust.[6][12] Eyewash stations and safety showers must be readily accessible in the immediate work area.[6][12]

Handling Procedures

-

Handle under an inert gas atmosphere (e.g., argon or nitrogen) as the compound is hygroscopic.[9]

-

Do not get in eyes, on skin, or on clothing.[9]

-

Wash hands thoroughly after handling.[9]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9][12]

-

Store under an inert atmosphere to prevent moisture absorption.[5][12]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and halogens.[5][12]

Experimental Protocols

This compound is a widely used catalyst. Below is a generalized protocol for its use in a catalytic reaction, which should be adapted for specific experimental requirements.

General Protocol for a Catalytic Reaction

-

Preparation: Under an inert atmosphere, add this compound (typically 1-10 mol%) to a dry reaction flask equipped with a magnetic stirrer.[3]

-

Solvent and Reagents: Add the dry solvent and then the substrate to the reaction flask.

-

Reaction Initiation: Add the second reagent, either neat or as a solution, to the reaction mixture.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).[3]

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product using standard techniques such as column chromatography.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 3: Emergency First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[14] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[5][14] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5][9][14] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][14] |

Accidental Release Measures

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment.[14]

-

Avoid dust formation.[14]

-

Sweep up the spilled material and place it in a suitable, closed container for disposal.[5]

-

Ensure adequate ventilation.[9]

Fire-Fighting Measures

-

Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[14]

-